molecular formula C10H8IN B15328731 5-Iodo-3-methylisoquinoline

5-Iodo-3-methylisoquinoline

Cat. No.: B15328731
M. Wt: 269.08 g/mol
InChI Key: XNXMCANYRFSYRD-UHFFFAOYSA-N
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Description

5-Iodo-3-methylisoquinoline is a halogenated isoquinoline derivative characterized by an iodine atom at position 5 and a methyl group at position 3 of the isoquinoline ring. Isoquinolines are heterocyclic aromatic compounds widely used in pharmaceutical and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

5-iodo-3-methylisoquinoline

InChI

InChI=1S/C10H8IN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3

InChI Key

XNXMCANYRFSYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2I)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylisoquinoline typically involves the iodination of 3-methylisoquinoline. One common method includes the reaction of 3-methylisoquinoline with N-iodosuccinimide (NIS) in the presence of an acid catalyst. This reaction proceeds under mild conditions and provides a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Reactions: Various substituted isoquinolines.

    Oxidation and Reduction: Quinoline and dihydroisoquinoline derivatives.

    Coupling Reactions: Biaryl and heteroaryl compounds.

Scientific Research Applications

5-Iodo-3-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the iodine and methyl groups. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Key Features :

  • Iodine Substituent : The heavy atom effect of iodine enhances suitability for X-ray crystallography and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties References
5-Iodo-3-methylisoquinoline Iodine (C5), Methyl (C3) C₁₀H₈IN High cross-coupling potential; enhanced crystallographic utility Inferred
Ethyl 5-iodoisoquinoline-3-carboxylate Iodine (C5), Ester (C3) C₁₂H₁₀INO₂ Heavy atom effect; used in medicinal chemistry for coupling reactions
3-Chloro-5-methylisoquinoline Chlorine (C3), Methyl (C5) C₁₀H₈ClN Demonstrates anti-inflammatory and antimicrobial activities
Methyl 5-methoxyisoquinoline-3-carboxylate Methoxy (C5), Ester (C3) C₁₂H₁₁NO₃ Methoxy group improves solubility; ester hydrolyzes to bioactive acid
5-Methoxyisoquinoline Methoxy (C5) C₁₀H₉NO Neuroprotective effects; simpler structure with reduced steric hindrance

Physicochemical Properties

  • Molecular Weight and Stability: The iodine atom significantly increases molecular weight (e.g., Ethyl 5-iodoisoquinoline-3-carboxylate: 375.12 g/mol vs. Methyl groups (e.g., this compound) generally improve thermal stability compared to hydroxyl or ester substituents .

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